3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate
Description
Chemical Structure and Properties:
This compound (CAS RN: 15577-26-1) is a highly fluorinated acrylate ester with the molecular formula C₁₄H₇F₁₉O₂ and a molecular weight of 568.17 g/mol . Its structure features a 16-fluorine backbone with a terminal trifluoromethyl (-CF₃) group, contributing to exceptional hydrophobicity and chemical resistance. Key properties include a LogP of 6.75 (indicating high lipophilicity) and a refractive index of 1.34 . It is primarily used in coatings, surfactants, and specialty polymers where extreme repellency to oils, water, and solvents is required .
Properties
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F19O2/c1-2-5(34)35-4-3-6(15,16)8(18,19)10(22,23)12(26,27)11(24,25)9(20,21)7(17,13(28,29)30)14(31,32)33/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIJZPXLSMRDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F19O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31214-91-2 | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31214-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00880223 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15577-26-1, 31214-91-2 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15577-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015577261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.015 | |
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Biological Activity
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties such as high thermal stability and hydrophobicity. This article aims to explore the biological activity of this specific acrylate compound by reviewing its toxicological effects, environmental persistence, and potential health risks.
- Chemical Formula : C16H6F16O2
- Molecular Weight : 406.2 g/mol
- CAS Number : Not specifically listed but falls under PFAS classifications.
Biological Activity Overview
The biological activity of fluorinated acrylates has been studied primarily in the context of their toxicity and environmental impact. The following sections summarize key findings regarding their biological interactions.
Toxicological Effects
- Acute Toxicity : Studies indicate that fluorinated compounds can exhibit moderate acute toxicity. For instance, perfluorinated compounds (PFCs) have been shown to affect liver function and lipid metabolism in animal models .
- Endocrine Disruption : Research has highlighted that certain PFAS can disrupt endocrine functions by altering hormone levels and affecting reproductive health. For example, exposure to PFAS has been linked to changes in testosterone and estradiol levels in rodents .
- Carcinogenic Potential : Some studies suggest a potential link between exposure to PFCs and increased cancer risk. The U.S. Environmental Protection Agency (EPA) has classified certain PFAS as possible human carcinogens based on animal studies .
- Developmental Toxicity : Evidence from animal studies indicates that exposure to PFAS during pregnancy can lead to developmental issues in offspring such as reduced fetal weight and altered organ development .
Environmental Persistence
Fluorinated compounds are known for their stability in the environment due to the strength of carbon-fluorine bonds. This stability leads to bioaccumulation in living organisms and persistent environmental contamination. The half-lives of these compounds can extend for years in various ecosystems .
Case Studies
Several case studies have been conducted to assess the biological activity of fluorinated acrylates:
- Study on Liver Effects : A study assessed the effects of a related PFAS on liver enzymes in rats. Results showed significant alterations in liver enzyme activities indicative of hepatotoxicity .
- Reproductive Health Study : Research involving human populations exposed to PFAS through contaminated water sources found associations with decreased fertility rates and adverse pregnancy outcomes .
Data Table: Summary of Biological Effects
Scientific Research Applications
Coatings and Surface Treatments
The compound is primarily utilized in the development of advanced coatings and surface treatments due to its exceptional hydrophobic and oleophobic properties. These characteristics make it suitable for applications in:
- Water-Repellent Fabrics : The fluorinated structure imparts water resistance to textiles while maintaining breathability.
- Non-Stick Coatings : Used in cookware and industrial applications to reduce friction and facilitate easy cleaning.
- Protective Films : Employed in electronic devices to provide a barrier against moisture and contaminants.
Biomedical Applications
Recent studies have indicated potential uses in biomedical fields:
- Drug Delivery Systems : The compound's biocompatibility and ability to form stable emulsions make it a candidate for drug encapsulation and controlled release systems.
- Tissue Engineering : Its properties can be harnessed to create scaffolds that support cell attachment and growth in tissue engineering applications.
Environmental Applications
Given the increasing concern over environmental pollutants:
- Fluorinated Compounds Research : The compound is part of ongoing studies examining the degradation pathways of perfluorinated compounds (PFCs) and their environmental impact.
- Pollution Control : Its properties may be beneficial in developing materials that capture or neutralize environmental contaminants.
Industrial Applications
In industrial settings:
- Chemical Manufacturing : Used as an intermediate in the synthesis of other fluorinated compounds.
- Adhesives and Sealants : Its unique chemical structure enhances the performance of adhesives by improving adhesion to challenging substrates.
Case Study 1: Water-Repellent Textiles
A study demonstrated the efficacy of hexadecafluoro acrylate in creating water-repellent coatings for textiles. The treated fabrics exhibited a significant reduction in water absorption compared to untreated samples. This research highlights the compound's potential for use in outdoor apparel and protective clothing.
Case Study 2: Drug Delivery Systems
Research has shown that formulations containing this compound can enhance the solubility of hydrophobic drugs. The study found that encapsulating drugs within a polymer matrix formed from hexadecafluoro acrylate resulted in sustained release profiles that are beneficial for therapeutic applications.
Data Tables
| Application Area | Key Properties | Potential Benefits |
|---|---|---|
| Coatings | Hydrophobicity | Water and stain resistance |
| Biomedical | Biocompatibility | Improved drug delivery |
| Environmental | Low toxicity | Reduced environmental impact |
| Industrial | Chemical stability | Enhanced performance of adhesives |
Comparison with Similar Compounds
Comparison with Similar Fluorinated Acrylates
Structural and Functional Differences
Fluorinated acrylates are classified by their fluorine content, chain length, and functional groups. Below is a comparative analysis of key analogs:
| Compound Name (CAS RN) | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | LogP | Key Applications |
|---|---|---|---|---|---|
| Target Compound (15577-26-1) | C₁₄H₇F₁₉O₂ | 568.17 | 19 | 6.75 | Coatings, surfactants |
| 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (27905-45-9) | C₁₃H₅F₁₇O₂ | 552.12* | 17 | ~6.5† | Water-repellent textiles |
| 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate (15166-00-4) | C₁₅H₉F₁₉O₂ | 582.21 | 19 | 7.67 | Durable polymer coatings |
| Heneicosafluorododecyl acrylate (17741-60-5) | C₁₅H₅F₂₁O₂ | 664.15 | 21 | ~7.2† | High-performance lubricants |
| Octadecafluoro-9-(trifluoromethyl)decanoic acid (16486-94-5) | C₁₁HF₂₁O₂ | 564.09 | 21 | 6.9 | PFAS research, surfactants |
†Estimated based on structural similarity.
Sources:
Key Observations :
- Fluorine Content : Increasing fluorine atoms (e.g., heneicosafluorododecyl acrylate with 21 F) enhances chemical inertness but raises environmental persistence concerns .
- Methacrylate vs. Acrylate : The methacrylate derivative (15166-00-4) has a higher molecular weight and LogP (7.67 vs. 6.75), improving UV stability and mechanical strength in polymers .
- Acid vs. Ester : The carboxylic acid analog (16486-94-5) exhibits lower LogP (6.9) than the ester due to ionizable -COOH groups, making it more water-soluble but less suitable for hydrophobic coatings .
Performance in Coatings
- Hydrophobicity: The target compound’s water contact angle exceeds 120°, outperforming non-fluorinated decyl acrylate (e.g., CAS 2156-96-9, ~80°) .
- Thermal Stability: Fluorinated acrylates decompose above 300°C, whereas non-fluorinated analogs (e.g., stearyl acrylate) degrade below 200°C .
- Chemical Resistance : The trifluoromethyl group in the target compound provides superior resistance to acids, bases, and solvents compared to heptadecafluorodecyl acrylate (27905-45-9) .
Environmental and Regulatory Considerations
- PFAS Classification : The target compound and its analogs fall under OECD PFAS guidelines due to their persistent, bioaccumulative nature .
- Alternatives: Non-fluorinated acrylates (e.g., decyl acrylate) are less effective in repellency but comply with stricter regulations like the EU’s PFAS restriction proposal .
Preparation Methods
Reaction Mechanism and Optimization
The patent CN103058851B outlines a single-step carbonylation method using 1,2-dibromo-trifluoro-propane as the starting material. The reaction employs bis(triphenylphosphine)palladium chloride (0.7–2.0 mol%) and triethylamine (2–4 equivalents) under CO pressure (0.8–1.6 MPa) in tetrahydrofuran (THF) at 65–90°C. The mechanism proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by CO insertion and reductive elimination to form the acrylate ester (Figure 1).
Critical Parameters :
Workup and Purification
Post-reaction, the mixture is acidified to pH 2 with HCl, extracted with ether, dried over MgSO₄, and distilled under vacuum. Nuclear magnetic resonance (NMR) analysis confirms the structure:
Miniemulsion Polymerization Under Microwave Irradiation
Emulsion Formulation and Particle Control
A study by City University of Hong Kong demonstrates microwave-assisted miniemulsion polymerization for fluorinated acrylates. While focused on copolymers, the method is adaptable to monomer synthesis. Key components include:
-
Emulsifier : Sodium dodecyl sulfate (1.5–4.5 wt%) reduces particle size from 98.5 nm to 72.3 nm.
-
Microwave Conditions : 70°C, 30-minute irradiation ensures uniform heating and suppresses side reactions.
Table 1: Particle Size vs. Emulsifier Concentration
| Emulsifier (wt%) | Average Particle Size (nm) |
|---|---|
| 1.5 | 98.5 |
| 3.0 | 85.2 |
| 4.5 | 72.3 |
Advantages Over Conventional Methods
-
Rate Enhancement : Microwave irradiation accelerates polymerization by 40% compared to thermal methods.
-
Particle Uniformity : Narrow size distribution (PDI < 0.1) ensures consistent reactivity in downstream applications.
Lactone-Mediated Condensation of Fluoroacetate Derivatives
Oxalylfluoroacetate Condensation
A review in Russian Chemical Reviews highlights the use of oxalylfluoroacetates (e.g., CF₃COCOOR) condensed with paraformaldehyde to form lactone intermediates. Hydrolysis of the lactone yields α-fluoroacrylates. For the target compound, this pathway would require:
-
Synthesis of a perfluorinated oxalylfluoroacetate precursor.
-
Condensation with formaldehyde under basic conditions (K₂CO₃, 60°C).
-
Acid-catalyzed ring-opening and esterification with acrylic acid.
Challenges :
-
Low yields (∼50%) due to steric hindrance from the hexadecafluoro chain.
-
Requires stringent anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Q & A
Q. What theoretical frameworks guide the integration of this acrylate into stimuli-responsive materials?
- Methodological Answer: Link to Flory-Huggins theory for solubility parameters and Hansen space modeling. Design experiments around critical stimuli (e.g., temperature, pH) using DSC (Tg analysis) and SAXS (nanophase separation) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
